4-[4-(DIETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
4-[4-(DIETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes diethylamino, phenyl, and dimethoxy groups
Preparation Methods
The synthesis of 4-[4-(DIETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-[4-(DIETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and compounds with diethylamino and methoxy groups. What sets 4-[4-(DIETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE apart is its specific combination of functional groups, which gives it unique chemical and biological properties. Some similar compounds are tris[4-(diethylamino)phenyl]amine and tetra(4-(diethylamino)phenyl)ethene .
Properties
IUPAC Name |
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-23(6-2)15-9-7-14(8-10-15)17-13-20(24)22-18-11-16(25-3)12-19(26-4)21(17)18/h7-12,17H,5-6,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYKNFDLFRANFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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